2,6-Dichlorobenzylzinc Chloride (CAS 307531-80-2): A Comprehensive Technical Guide on Properties, Safety, and Synthetic Applications
2,6-Dichlorobenzylzinc Chloride (CAS 307531-80-2): A Comprehensive Technical Guide on Properties, Safety, and Synthetic Applications
Introduction to Organozinc Chemistry and Reagent Profile
Organozinc reagents occupy a privileged space in modern synthetic organic chemistry. Unlike their highly polarized organolithium or Grignard counterparts, organozincs exhibit a tempered nucleophilicity. This nuanced reactivity profile allows for exceptional functional group tolerance—accommodating esters, nitriles, and ketones without unintended nucleophilic attack[1].
2,6-Dichlorobenzylzinc chloride is a specialized benzylic organozinc reagent predominantly utilized in palladium- or nickel-catalyzed Negishi cross-coupling reactions[1]. It serves as a critical building block in the pharmaceutical industry, notably in the synthesis of complex active pharmaceutical ingredients (APIs) such as sphingosine-1-phosphate (S1P) receptor modulators[2].
Physicochemical Properties and Identification
Commercially, 2,6-dichlorobenzylzinc chloride is supplied as a 0.5 M solution in anhydrous Tetrahydrofuran (THF)[3]. The ethereal solvent is not merely a carrier; THF oxygen atoms actively coordinate with the zinc center, stabilizing the organometallic complex and preventing the formation of insoluble polymeric aggregates.
Table 1: Chemical and Physical Data
| Property | Value / Description |
| Chemical Name | 2,6-Dichlorobenzylzinc chloride |
| CAS Number | 307531-80-2[3] |
| Molecular Formula | C7H5Cl3Zn (or Cl2C6H3CH2ZnCl)[4] |
| Molecular Weight | 260.86 g/mol [3] |
| Standard Concentration | 0.5 M in THF[3] |
| Density | 0.991 g/mL at 25 °C[3] |
| Boiling Point | 65 °C (Based on THF solvent)[3] |
| Storage Temperature | 2–8 °C (Under inert atmosphere)[3][5] |
Safety Data Sheet (SDS) Analysis and Hazard Mitigation
Handling 2,6-dichlorobenzylzinc chloride requires rigorous adherence to safety protocols due to the inherent hazards of both the reactive organometallic species and the THF solvent. The reagent falls under Storage Class 3 (Flammable liquids)[3][5].
Core Hazard Classifications (GHS)
The safety profile is dominated by the following hazard statements[3]:
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H225 (Highly flammable liquid and vapor): Driven by THF's low flash point (-17.2 °C). Vapor accumulation in low areas poses a severe explosion risk[3][5].
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H302 (Harmful if swallowed) & H319 (Causes serious eye irritation): Direct exposure leads to severe mucosal and ocular damage[3].
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H335 (May cause respiratory irritation): Inhalation of THF vapors or zinc chloride byproducts can cause respiratory distress[3].
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H351 (Suspected of causing cancer): Chronic exposure warning primarily associated with the THF solvent[3].
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EUH019 (May form explosive peroxides): THF undergoes auto-oxidation when exposed to light and oxygen. The reagent must be stored in tightly sealed, light-resistant containers under argon or nitrogen[3].
Causality of Degradation
If the septum of the reagent bottle is compromised, ambient moisture ( H2O ) will rapidly quench the organozinc species. This exothermic hydrolysis yields 1,3-dichloro-2-methylbenzene and zinc hydroxide ( Zn(OH)2 ). A visual cue for this degradation is the transition of the solution from clear to turbid or the appearance of a white precipitate. Self-validation rule: Never use a cloudy organozinc solution, as the molarity is no longer 0.5 M, which will result in stoichiometric imbalances and failed couplings.
Mechanistic Causality: The Negishi Cross-Coupling Cycle
The primary application of 2,6-dichlorobenzylzinc chloride is the Negishi cross-coupling reaction. This palladium-catalyzed process forms new carbon-carbon bonds by coupling the benzylic zinc reagent with aryl, vinyl, or acyl halides[1].
The catalytic cycle operates through three distinct phases:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) intermediate.
-
Transmetalation: The 2,6-dichlorobenzylzinc chloride transfers its organic payload to the Pd(II) center. The driving force here is the formation of the more stable zinc halide byproduct ( ZnClX ).
-
Reductive Elimination: The two organic fragments couple, releasing the final product and regenerating the Pd(0) catalyst.
Negishi cross-coupling catalytic cycle utilizing 2,6-dichlorobenzylzinc chloride.
In pharmaceutical synthesis, this exact methodology is employed to synthesize 4-benzyl-2-[4-(2,6-dichloro-benzyl)-phenyl]-morpholine, a potent S1P receptor modulator. In this protocol, 2,6-dichlorobenzylzinc chloride is reacted with an aryl bromide in the presence of tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3)4 )[2].
Experimental Protocol: A Self-Validating Workflow
To ensure reproducibility and safety, the following step-by-step methodology must be employed when utilizing 2,6-dichlorobenzylzinc chloride. This protocol is designed as a self-validating system: each step contains an observable metric to confirm success before proceeding.
Step 1: Apparatus Preparation
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Action: Flame-dry a Schlenk flask equipped with a magnetic stir bar under a vacuum, then backfill with high-purity Argon. Repeat this cycle three times.
-
Causality: Organozinc reagents are highly sensitive to protic sources. Micro-droplets of water on the glassware surface will quench the reagent.
-
Validation: The flask should return to room temperature while maintaining a positive Argon pressure (indicated by a bubbler).
Step 2: Reagent Loading
-
Action: Add the electrophile (e.g., 1.0 equivalent of aryl halide) and the palladium catalyst (e.g., 0.02–0.05 equivalents of Pd(PPh3)4 ) to the flask[2]. Dissolve in anhydrous THF.
-
Validation: The solution should be homogeneous. A pale yellow to orange color is typical for dissolved Pd(0) complexes.
Step 3: Organozinc Transfer
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Action: Using a dry, argon-purged syringe, extract the required volume of 2,6-dichlorobenzylzinc chloride (0.5 M in THF)[3]. Add dropwise to the reaction mixture at room temperature[2].
-
Causality: Dropwise addition controls the local concentration of the highly reactive zinc species, preventing unwanted homocoupling side reactions.
-
Validation: The reaction mixture may exhibit a slight exotherm or color change (often darkening to a deep red/brown), indicating the successful initiation of the transmetalation step.
Step 4: Reaction and Quenching
-
Action: Stir the reaction at room temperature or heat to reflux (approx. 65 °C) depending on the electrophile's reactivity[2][3]. Monitor via TLC or LC-MS. Once complete, cool to 0 °C and quench slowly with saturated aqueous ammonium chloride ( NH4Cl ).
-
Causality: NH4Cl safely hydrolyzes any unreacted organozinc reagent and helps break up zinc emulsions during the subsequent aqueous workup.
-
Validation: Gas evolution (if unreacted active metal is present) and the formation of a biphasic system confirm the quench is complete.
Self-validating Schlenk line workflow for handling moisture-sensitive organozinc reagents.
References
-
NextSDS. "2,6-DICHLOROBENZYLZINC CHLORIDE — Chemical Substance Information". NextSDS. Available at:[Link]
-
Rieke Metals. "Catalog 2014-2015 - Organozinc Reagents". Rieke Metals. Available at:[Link]
- Google Patents. "CN102548976B - (Thio)morpholine derivatives as S1P modulators". Google Patents.
Sources
- 1. riekemetals.com [riekemetals.com]
- 2. CN102548976B - (Thio)morpholine derivatives as S1P modulators - Google Patents [patents.google.com]
- 3. 2,6-Dichlorobenzylzinc chloride 0.5M tetrahydrofuran 307531-80-2 [sigmaaldrich.com]
- 4. nextsds.com [nextsds.com]
- 5. 2-CHLORO-6-FLUOROBENZYLZINC CHLORIDE - Safety Data Sheet [chemicalbook.com]
